molecular formula C8H7NO B14487996 3-(Furan-2-yl)-1H-pyrrole CAS No. 63761-20-6

3-(Furan-2-yl)-1H-pyrrole

Cat. No.: B14487996
CAS No.: 63761-20-6
M. Wt: 133.15 g/mol
InChI Key: KSOXBYBVRGUAJH-UHFFFAOYSA-N
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Description

3-(Furan-2-yl)-1H-pyrrole is a heterocyclic compound that features both furan and pyrrole rings

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Furan-2-yl)-1H-pyrrole typically involves the cyclization of appropriate precursors. One common method is the Paal-Knorr synthesis, which involves the reaction of a 1,4-dicarbonyl compound with ammonia or a primary amine under acidic conditions. Another method involves the use of furan derivatives and pyrrole precursors in a cyclization reaction facilitated by catalysts such as palladium or copper salts .

Industrial Production Methods: Industrial production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction conditions is crucial to achieving efficient production. Continuous flow reactors and other advanced techniques may be employed to scale up the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 3-(Furan-2-yl)-1H-pyrrole undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

3-(Furan-2-yl)-1H-pyrrole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(Furan-2-yl)-1H-pyrrole involves its interaction with specific molecular targets. In biological systems, it may act by binding to enzymes or receptors, thereby modulating their activity. The furan and pyrrole rings can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-(Furan-2-yl)-1H-pyrrole is unique due to the combination of furan and pyrrole rings, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in various applications, particularly in the development of new materials and pharmaceuticals .

Properties

CAS No.

63761-20-6

Molecular Formula

C8H7NO

Molecular Weight

133.15 g/mol

IUPAC Name

3-(furan-2-yl)-1H-pyrrole

InChI

InChI=1S/C8H7NO/c1-2-8(10-5-1)7-3-4-9-6-7/h1-6,9H

InChI Key

KSOXBYBVRGUAJH-UHFFFAOYSA-N

Canonical SMILES

C1=COC(=C1)C2=CNC=C2

Origin of Product

United States

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